![molecular formula C15H22N2OS B4582639 4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4582639.png)

4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide involves complex organic synthesis methods, incorporating steps like aromatic nucleophilic substitution reactions and phosphorylation reactions. These processes are crucial for creating polyamides with specific structural features, as seen in the synthesis of polyamides from dicarboxylic acid with various aromatic diamines or from diamine with various aromatic dicarboxylic acids (Hsiao et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide is characterized using techniques like IR, ^1H and ^13C-NMR, mass spectrometry, and X-ray diffraction. These methods provide insights into the intricate molecular geometry, including bond lengths and angles, crucial for understanding the compound's reactivity and properties. For instance, a study on a similar compound reveals strong intramolecular hydrogen bonding, which significantly influences its stability and reactivity (Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often entail nucleophilic substitutions and radical reactions, demonstrating the versatility of these compounds as building blocks in organic synthesis. The reactivity can be directed towards different functional groups, leading to a variety of reaction outcomes, including the formation of azocarboxamides and various radical-mediated modifications of the benzene ring (Jasch et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, film-forming ability, and thermal stability, are of particular interest. These properties are influenced by the structural characteristics, such as the presence of ether linkages and ortho-phenylene units, contributing to noncrystallinity, solubility in polar solvents, and high thermal stability. These aspects are critical for applications in materials science, where the compound's ability to form transparent, flexible films is valued (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards various nucleophiles and the ability to undergo radical reactions, underscore the compound's utility in synthetic organic chemistry. These properties are explored through studies focusing on nucleophilic substitutions and the use of tert-butyl groups in facilitating or directing these reactions, offering pathways to synthesize a wide range of derivatives with potential biological activity or material applications (Jasch et al., 2012).

Aplicaciones Científicas De Investigación

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like 4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide, have been extensively used in industrial and commercial products to prevent oxidative reactions and extend shelf life. Recent studies have focused on their environmental occurrence, human exposure, and potential toxicity. SPAs, including similar structures, have been detected in various environmental matrices such as indoor dust, air particulates, sea sediment, and river water. These studies suggest that some SPAs might cause hepatic toxicity, endocrine disruption, or even carcinogenic effects, highlighting the need for future research to investigate the environmental behaviors of novel SPAs and develop safer alternatives with lower toxicity and migration potential Runzeng Liu & S. Mabury (2020).

Applications in Synthesis of N-heterocycles

The versatility of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines has been explored, showcasing its application in generating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial structural motifs in many natural products and therapeutically relevant compounds, underscoring the significance of tert-butanesulfinamide derivatives, such as 4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide, in medicinal chemistry for the synthesis of N-heterocycles R. Philip, S. Radhika, P. Saranya, & G. Anilkumar (2020).

Environmental Impact and Ecotoxicity of Alkylphenols

The degradation product of non-ionic surfactants, such as 4-tert-Octylphenol, demonstrates the multimedia presence and environmental persistence of similar compounds. The ecotoxicity and endocrine-disrupting potential of these degradation products often surpass that of the parent compound, suggesting the environmental impact of related SPA structures. This calls for the development of novel removal techniques and a deeper understanding of their toxicological profiles to mitigate environmental and health risks Lamidi W. B. Olaniyan, O. Okoh, N. Mkwetshana, & A. Okoh (2020).

Bioremediation and Natural Attenuation of Ether Oxygenates

The biodegradation and fate of ether oxygenates, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, have been comprehensively reviewed. While microorganisms capable of degrading ETBE aerobically have been identified, the pathways and mechanisms of degradation highlight the resilience and adaptability of microbial communities to environmental contaminants. This research underlines the importance of understanding microbial interactions with SPA-like compounds for effective bioremediation strategies S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, & M. Spence (2020).

Propiedades

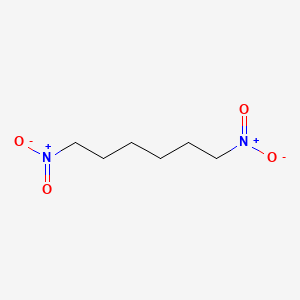

IUPAC Name |

4-tert-butyl-N-(propylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c1-5-10-16-14(19)17-13(18)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSTWAVXYAWCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(propylcarbamothioyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4582560.png)

![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4582565.png)

![N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4582572.png)

![3-[(4-anilinophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4582580.png)

![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4582590.png)

![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B4582597.png)

![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4582611.png)

![4-ethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4582614.png)

![methyl 2-[(1-azepanylacetyl)amino]benzoate](/img/structure/B4582621.png)

![N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4582628.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)